molecular formula C11H10BrFO2 B13533819 1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid

1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid

Cat. No.: B13533819
M. Wt: 273.10 g/mol
InChI Key: QEWWTLGJBMQXAQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10BrFO2. This compound features a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with bromine and fluorine atoms. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, fluorination, and cyclopropanation reactions under controlled conditions to ensure high yield and purity. These methods often utilize specialized equipment and reagents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different oxidation states of the carboxylic acid group .

Scientific Research Applications

1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclopropane ring can also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropane ring also adds to its distinctiveness compared to other similar compounds .

Properties

Molecular Formula

C11H10BrFO2

Molecular Weight

273.10 g/mol

IUPAC Name

1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H10BrFO2/c12-9-2-1-8(13)5-7(9)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15)

InChI Key

QEWWTLGJBMQXAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CC(=C2)F)Br)C(=O)O

Origin of Product

United States

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